molecular formula C20H23N3O3S B14105162 N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14105162
M. Wt: 385.5 g/mol
InChI Key: YJNZFHKZXNDQQW-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core, a bicyclic scaffold known for its pharmacological relevance. The molecule is substituted at the N3 position with a 3-methylbutyl group and at the C1 position with a benzyl-acetamide moiety. Its synthesis likely involves alkylation or acylation steps to introduce the substituents, followed by purification via spectroscopic and chromatographic methods .

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H23N3O3S/c1-14(2)8-10-22-19(25)18-16(9-11-27-18)23(20(22)26)13-17(24)21-12-15-6-4-3-5-7-15/h3-7,9,11,14H,8,10,12-13H2,1-2H3,(H,21,24)

InChI Key

YJNZFHKZXNDQQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include thienopyrimidine derivatives, which undergo a series of reactions such as alkylation, acylation, and condensation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can be contextualized by comparing it to analogs with shared pharmacophores or substituents:

Structural Analogues in the Thieno[3,2-d]pyrimidinone Family

Compound Name Key Substituents Molecular Weight Notable Features Reference
This compound 3-methylbutyl, benzyl-acetamide ~415.5 g/mol* Hydrophobic substituents may enhance membrane permeability. N/A
2-[3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide 4-fluorobenzyl, 3-methoxypropyl-acetamide 405.44 g/mol Fluorine substitution improves metabolic stability; ether linkage enhances solubility .
(2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid Dihydroxytetrahydrofuran, phosphonic acid 457.14 g/mol Phosphonic acid group increases polarity, potentially targeting nucleotide-binding enzymes .

Notes:

  • The 3-methylbutyl group in the target compound may confer higher lipophilicity compared to the 4-fluorobenzyl group in the fluorinated analog .
  • The absence of polar groups (e.g., phosphonic acid or dihydroxytetrahydrofuran) in the target compound suggests reduced solubility in aqueous media relative to derivatives with hydrophilic moieties .

Functional Analogues with Acetamide Linkages

  • Compound 11p (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide: Features a benzodiazepine-pyrimido[4,5-d]pyrimidine hybrid scaffold. The acetamide linker here facilitates binding to kinase domains, suggesting a possible mechanism for the target compound .
  • N-(2-fluorobenzyl)acetamide derivatives: Demonstrated anti-inflammatory and antitumor activities in preclinical models.

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight : The target compound (~415.5 g/mol) lies within the acceptable range for oral bioavailability but may require formulation optimization due to moderate solubility .
  • Metabolic Stability : The absence of fluorine or hydroxyl groups could result in faster hepatic clearance compared to fluorinated or phosphonated analogs .

Biological Activity

N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including anticancer properties, antioxidant effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a benzyl substitution and an acetamide group. Its structure can be represented as follows:

N benzyl 2 3 3 methylbutyl 2 4 dioxo 3 4 dihydrothieno 3 2 d pyrimidin 1 2H yl acetamide\text{N benzyl 2 3 3 methylbutyl 2 4 dioxo 3 4 dihydrothieno 3 2 d pyrimidin 1 2H yl acetamide}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Molecular Docking Studies : Research has shown that derivatives with similar structures can effectively inhibit EGFR tyrosine kinase, a critical target in cancer therapy. The docking studies suggest strong binding interactions that may lead to reduced cancer cell proliferation .
  • Cell Line Studies : Anticancer activity has been evaluated using various human cancer cell lines. For example, compounds related to this structure demonstrated cytotoxic effects on HT29 (colon cancer) and DU145 (prostate cancer) cell lines through the MTT assay method. The results indicated a dose-dependent decrease in cell viability .

Antioxidant Activity

The compound's potential antioxidant properties have also been explored:

  • Radical Scavenging Assays : Similar compounds have shown high DPPH scavenging activity. For instance, one study reported an IC50 value of 7.12 µg/mL for related structures, suggesting that these compounds may offer protective effects against oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells.
  • Reduction of Oxidative Stress : By scavenging free radicals, the compound may protect normal cells from damage.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • A study on a related thieno[3,2-d]pyrimidine showed significant tumor growth inhibition in xenograft models when administered at specific dosages.
  • Clinical trials involving derivatives have demonstrated promising results in enhancing the efficacy of existing chemotherapy regimens.

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